molecular formula C6H14O3S B1617294 Pentan-3-yl methanesulfonate CAS No. 4358-72-9

Pentan-3-yl methanesulfonate

Cat. No. B1617294
CAS RN: 4358-72-9
M. Wt: 166.24 g/mol
InChI Key: XLYNHFAHRAJPOM-UHFFFAOYSA-N
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Description

Pentan-3-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 . It is commonly used in the synthesis of other compounds.


Molecular Structure Analysis

The IUPAC name for Pentan-3-yl methanesulfonate is 1-ethylpropyl methanesulfonate . Its InChI code is 1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

Pentan-3-yl methanesulfonate is a liquid at room temperature .

Scientific Research Applications

  • Solvent Reorganization in Hydrolysis : A study on the hydrolysis of methanesulfonates, including Pentan-3-yl methanesulfonate derivatives, revealed the solvent's significant role in the reaction mechanism. This research contributes to understanding solvent effects in organic reactions (Inomoto, Robertson, & Sarkis, 1969).

  • Synthesis of Labeled Methanesulfonates : Research on the synthesis of isotopically labeled methanesulfinic and methanesulfonic acids, which are related to Pentan-3-yl methanesulfonate, provided methods suitable for high specific activity preparations and larger scale preparations (Feil, Huwe, Dulik, & Fenselaum, 1988).

  • Photochemical Reactions : A study on the unexpected solid-state photochemistry of a ketone derivative of Pentan-3-yl methanesulfonate indicated unique intramolecular photocycloaddition reactions, highlighting the compound's potential in photochemical applications (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).

  • Gas-Phase Pyrolysis of Pentane Isomers : Research on the high-temperature pyrolysis of pentane isomers, closely related to Pentan-3-yl methanesulfonate, provided insights into the formation of various hydrocarbons, crucial for chemical kinetic mechanisms of larger hydrocarbons (Sajid, Javed, & Farooq, 2016).

  • CO2 Capture from Methane : A study investigated the performance of membranes in CO2 capture from methane, considering the effects of heavy hydrocarbons like pentane. This is relevant to understanding how compounds similar to Pentan-3-yl methanesulfonate interact in such processes (Jusoh, Lau, Shariff, & Yeong, 2014).

  • Microbial Metabolism of Methanesulfonic Acid : Research on the microbial metabolism of methanesulfonic acid, which is structurally related to Pentan-3-yl methanesulfonate, explored its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

  • Hydrogenation of Amides to Amines : A study on the hydrogenation of amides in the presence of methanesulfonic acid (MSA) found that MSA can produce secondary and tertiary amines, indicating the potential of using MSA-related compounds in catalytic reactions (Coetzee et al., 2013).

  • Vibrational Spectroscopy of Metal Methanesulfonates : Research utilizing vibrational spectroscopy to investigate metal methanesulfonates, including those similar to Pentan-3-yl methanesulfonate, provided insights into the coordination modes of the methanesulfonate ion (Parker & Zhong, 2018).

Safety And Hazards

Pentan-3-yl methanesulfonate is classified as a dangerous substance. It is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using explosion-proof electrical, ventilating, and lighting equipment .

properties

IUPAC Name

pentan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYNHFAHRAJPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963051
Record name Pentan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentan-3-yl methanesulfonate

CAS RN

4358-72-9
Record name 3-Pentanol, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a colorless solution of 88.15 g 3-pentanol (1.0 mol) in 150 ml pyridine were added under stirring at 0° C. 126.0 g methanesulfonyl chloride (1.1 mol) over 1 h. After warming up (15 min.) and stirring at room temperature for 1 h, 50 ml deionized water were added all at once and stirring at room temperature was continued for 1 h. The reaction mixture was diluted with 500 ml ethyl acetate and washed with 800 ml 1N HCl and 250 ml 10% brine. Both aqueous layers were extracted sequentially with 250 ml ethyl acetate. After drying the combined organic layers over ca. 20 g Na2SO4, the solvent was removed on the rotary evaporator (50° C./≧1 mbar) affording 154.4 g (92.9%) yellow, oily title product, which could be used in the next step without purification.
Quantity
88.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ferla, AS Aboraia, A Brancale… - Journal of Medicinal …, 2014 - ACS Publications
The synthesis of imidazole styrylbenzamide, tert-butyl styrylimidazole, and tert-butyl styrylsulfonate derivatives is described. Evaluation of binding affinity and inhibitory activity against …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
Y Liu, Z Zhao, C Hu, C Zhao, J Liu, Y Du - Synlett, 2022 - thieme-connect.com
An efficient stereoselective synthesis of brevipolide M was established in 13 linear steps and 17.8% overall yields based on chiron approach. The key steps of our synthesis involved …

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